molecular formula C11H9FN2O2 B3377026 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1250985-70-6

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3377026
CAS No.: 1250985-70-6
M. Wt: 220.20
InChI Key: WPHZWRNCRXEJOB-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₁H₉FN₂O₂) is a fluorinated pyrazole derivative characterized by a methyl group at position 3 of the pyrazole ring and a 3-fluorophenyl substituent at position 1. Key structural and physicochemical properties include:

  • SMILES: CC1=NN(C=C1C(=O)O)C2=CC(=CC=C2)F
  • InChIKey: WPHZWRNCRXEJOB-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 147.7 Ų ([M+H]⁺) to 160.0 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHZWRNCRXEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250985-70-6
Record name 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, 3-methyl-1-phenyl-1H-pyrazole is often used as a starting material.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole with a fluorobenzene derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives, including 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Compounds with a pyrazole backbone have been investigated for their anti-inflammatory effects. This specific compound has shown promise in reducing inflammation markers in preclinical models, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate efficacy against certain bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Applications

  • Herbicidal Activity : The structural characteristics of this compound lend themselves to herbicidal applications. Research shows that derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth .
  • Pesticide Development : The compound's ability to interact with biological systems makes it a potential candidate for developing new pesticides that target pests while minimizing environmental impact .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth through apoptosis induction
Anti-inflammatoryReduces inflammation markers
AntimicrobialEffective against certain bacterial strains
HerbicidalInhibits enzymes involved in plant growth
Pesticide DevelopmentTargets pests with minimal environmental impact
  • Case Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University focused on the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited proliferation in breast cancer cells, showcasing its potential as a therapeutic agent.
  • Field Trials for Herbicidal Effectiveness :
    • Field trials were conducted to evaluate the herbicidal effectiveness of this compound against common weeds in agricultural settings. Results demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations, supporting its potential use as an environmentally friendly herbicide.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-3-m

Biological Activity

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1250985-70-6) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11H9FN2O2, with a molecular weight of 220.2 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.

Structural Information

PropertyValue
Molecular FormulaC11H9FN2O2
Molecular Weight220.2 g/mol
SMILESCC1=NN(C=C1C(=O)O)C2=CC(=CC=C2)F
InChIInChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-14(13-7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16)

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. In particular, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines (e.g., H460, A549, HT-29) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. A review highlighted that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Specifically, compounds similar to this compound have been shown to reduce LPS-induced TNF-alpha release in vitro and in vivo .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have reported that certain pyrazole compounds exhibit antifungal and antibacterial activities against various pathogens . This suggests that this compound may also possess similar properties.

Study on Anticancer Activity

In a recent study published in Nature, researchers evaluated the anticancer effects of various pyrazole derivatives. The findings indicated that this compound significantly inhibited the proliferation of cancer cells, with mechanisms involving apoptosis and inhibition of tubulin polymerization .

Anti-inflammatory Research

A comprehensive review highlighted the anti-inflammatory effects of aminopyrazoles, including derivatives like this compound. These compounds were found to inhibit key inflammatory pathways and showed promise for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Pyrazole-carboxylic acid derivatives vary in substituent type, position, and complexity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Biological Activity (If Reported)
Target Compound C₁₁H₉FN₂O₂ 3-methyl, 3-fluorophenyl 220.20 High polarity (carboxylic acid), moderate CCS N/A
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₄H₈F₄N₂O₂S Thiazolyl, trifluoromethyl 368.29 Enhanced lipophilicity (trifluoromethyl) Not reported
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid C₁₈H₁₅F₃N₂O₂ Trifluoromethylbenzyl 348.32 Bulky substituent; potential CNS activity Anti-proliferative (prostate cancer)
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₁ClN₂O₂ 3-chlorophenyl, 3,5-dimethyl 250.68 Increased steric hindrance (Cl vs. F) Not reported
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid C₆H₆F₂N₂O₂ Difluoromethyl 176.12 Higher electronegativity (F₂) Not reported
6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid C₁₀H₁₂F₂N₂O₂ Cyclopropyl, difluoroethyl 230.21 Aliphatic substituents; improved metabolic stability Not reported

Impact of Halogen Substitution

  • Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group offers lower steric hindrance and higher electronegativity compared to 3-chlorophenyl analogs (e.g., 1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid). Chlorine increases molecular weight and lipophilicity but may reduce metabolic stability due to slower oxidative clearance .

Role of Aliphatic vs. Aromatic Substituents

  • Aromatic Systems : The cyclohepta[c]pyrazole ring in 1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid increases steric bulk, likely limiting its application in drug design due to poor solubility .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Lipophilicity : The carboxylic acid group in all analogs enhances water solubility, but trifluoromethyl or chloro substituents (e.g., C₁₈H₁₅F₃N₂O₂) may counteract this by increasing logP values .

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid?

A common approach involves esterification of the pyrazole core followed by hydrolysis. For example, methyl or ethyl esters (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) can be synthesized via nucleophilic substitution or cyclocondensation reactions, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative . Fluorophenyl substituents are typically introduced via Suzuki coupling or direct substitution using fluorinated aryl halides .

Q. How can researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For pyrazole derivatives, parameters such as mean (C–C) bond lengths (e.g., 0.009 Å) and R factors (e.g., 0.072) are critical for validating molecular geometry . Synchrotron radiation or low-temperature data collection may improve resolution for fluorine-containing compounds.

Q. What spectroscopic methods are suitable for purity analysis?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C/¹⁹F) identifies substituent positions and purity. For example, ¹⁹F NMR can distinguish para- vs. meta-fluorophenyl isomers . HPLC with UV detection (e.g., λ = 254 nm) or charged aerosol detection (CAD) quantifies impurities .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity against cancer cell lines?

Structure-activity relationship (SAR) studies suggest that substituents at the pyrazole 3-position (e.g., trifluoromethyl groups) improve metabolic stability and target binding . Analogous compounds, such as 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid, show anti-proliferative effects via mTOR/p70S6K inhibition and autophagy induction, which could guide optimization .

Q. What in silico strategies predict binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like HIV integrase or cancer-related kinases. For example, hydrogen bonding with catalytic residues (e.g., Asp64 in HIV integrase) and hydrophobic interactions with fluorophenyl groups are critical for affinity . Tools like Ligplot+ visualize binding pockets .

Q. What challenges arise in formulating injectable derivatives of this compound?

Poor aqueous solubility is a major hurdle. Strategies include prodrug synthesis (e.g., ester-to-acid conversion in vivo) or nanoparticle encapsulation. Patent data highlights injectable formulations with sulfonyl or methoxy groups to improve solubility and stability .

Q. How do positional isomers (e.g., 3- vs. 4-fluorophenyl) affect biological activity?

Meta-fluorophenyl derivatives often exhibit superior pharmacokinetics due to reduced steric hindrance and enhanced electronic effects. For example, 1-(4-fluorophenyl) analogs show lower IC₅₀ values in anti-inflammatory assays compared to ortho-substituted variants .

Q. What mechanistic insights explain contradictions in cytotoxicity data across studies?

Discrepancies may arise from cell line-specific expression of target proteins (e.g., mTOR) or assay conditions (e.g., serum concentration). Dose-response validation and Western blotting for pathway markers (e.g., LC3-II for autophagy) are essential for reproducibility .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for pyrazole cyclization .
  • Analytical Validation : Pair X-ray crystallography with DFT calculations to confirm electronic effects of fluorine substituents .
  • Biological Assays : Include positive controls (e.g., rapamycin for mTOR inhibition) and counter-screens against non-cancerous cells to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.